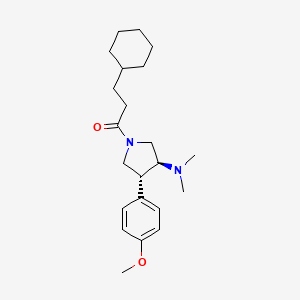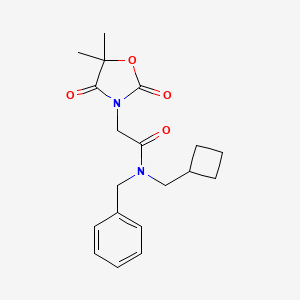
1-(6-quinolin-8-ylpyridin-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline and pyridine derivatives, akin to 1-(6-quinolin-8-ylpyridin-2-yl)ethanol, often involves catalytic processes or novel synthetic pathways. For instance, the catalyst-free synthesis of substituted pyridin-2-yl and quinolin-2-yl carbamates from corresponding hetaryl ureas and alcohols demonstrates an environmentally friendly technique, achieving good-to-high yields (Kasatkina et al., 2021). Additionally, methods like the one-step synthesis of pyridines and quinolines through coupling of γ-amino-alcohols with secondary alcohols, catalyzed by ruthenium pincer complexes, underline innovative approaches in the field (Srimani et al., 2013).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for understanding their reactivity and interaction with other molecules. For example, the synthesis and characterization of 2,6-di(quinolin-8-yl)pyridines highlight the importance of X-ray crystal structures and NMR shifts in elucidating the molecular framework, which is essential for designing bistridentate Ru(II) complexes with extended luminescent lifetimes (Jäger et al., 2007).
Chemical Reactions and Properties
The reactivity and chemical behavior of 1-(6-quinolin-8-ylpyridin-2-yl)ethanol-related compounds can be explored through their synthesis routes and interactions. For instance, the efficient synthesis of 2-(3-arylbenzo[f]quinolin-2-yl)ethanol derivatives via unusual ring-opening reactions indicates the compound's versatility in chemical transformations (Wang et al., 2011).
Physical Properties Analysis
Understanding the physical properties, such as solubility, melting point, and crystallinity, is crucial for the compound's application in different domains. Research on the thin film preparation and optical characterization of related compounds offers insights into their potential use in light-emitting devices, underlining the importance of physical properties analysis (Albrecht et al., 2018).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability, are fundamental for the application and handling of the compound. The role of 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids, showcasing its chemical versatility and reactivity, exemplifies the importance of understanding these properties (Elladiou & Patrickios, 2012).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(6-quinolin-8-ylpyridin-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11(19)14-8-3-9-15(18-14)13-7-2-5-12-6-4-10-17-16(12)13/h2-11,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBVCPUMFFYCDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=N1)C2=CC=CC3=C2N=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Quinolin-8-ylpyridin-2-yl)ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5631111.png)
![1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B5631119.png)
![ethyl 2-{[(propionylamino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5631126.png)
![4-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)-3-methyl-1-(4-methylbenzyl)piperazin-2-one](/img/structure/B5631139.png)
![N-(3-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5631140.png)
![N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide](/img/structure/B5631146.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5631174.png)
![6-(2-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5631178.png)


![3,5-dichloro-N-{[1-(2-methoxyethyl)-3-piperidinyl]methyl}-N,4-dimethylbenzamide](/img/structure/B5631201.png)

![1-[1-(5,7-dimethylpyrido[2,3-d]pyrimidin-4-yl)piperidin-4-yl]-3-phenylpropan-1-ol](/img/structure/B5631223.png)
![2-[3-(dimethylamino)-2-methyl-2-propen-1-ylidene]-1,2-dihydro-3H-indol-3-one](/img/structure/B5631229.png)